
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine), also known as IPDM, is a chemical compound that has been widely studied in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to the inhibition of cell growth and the prevention of bacterial and viral replication.
Biochemical and Physiological Effects:
Studies have shown that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses. In addition, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) in lab experiments is its ability to selectively target certain cells and enzymes, making it a useful tool for studying specific biological processes. However, one limitation is that (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). One area of research could focus on the development of new cancer treatments using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Another area of research could focus on the development of new antibiotics and antiviral drugs using (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine). Additionally, further studies could be conducted to better understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the treatment of inflammatory diseases.
In conclusion, (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) is a chemical compound that has been widely studied for its unique properties and potential use in various scientific research fields. Its ability to selectively target certain cells and enzymes makes it a useful tool for studying specific biological processes. Further research is needed to fully understand the mechanism of action of (4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) and its potential use in the development of new cancer treatments, antibiotics, and antiviral drugs.
Méthodes De Synthèse
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) can be synthesized through a series of chemical reactions starting with 4-isopropoxy-1,3-phenylenediamine and N,N-dimethylformamide dimethyl acetal. The reaction produces a yellow solid, which is then purified through recrystallization. The final product is a white crystalline powder.
Applications De Recherche Scientifique
(4-isopropoxy-1,3-phenylene)bis(N,N-dimethylmethanamine) has been studied for its potential use in various scientific research fields. It has been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. It has also been studied for its ability to inhibit the growth of bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
Propriétés
IUPAC Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-12(2)18-15-8-7-13(10-16(3)4)9-14(15)11-17(5)6/h7-9,12H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMKIZQQCLBIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN(C)C)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(dimethylamino)methyl]-4-propan-2-yloxyphenyl]-N,N-dimethylmethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

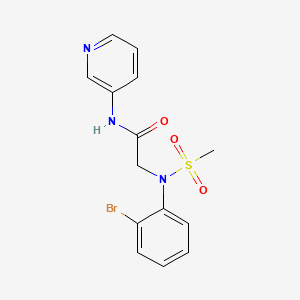
![ethyl 3-({[(4-methylbenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5723390.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5723397.png)
![1-(4-fluorophenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5723405.png)

![N-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5723410.png)

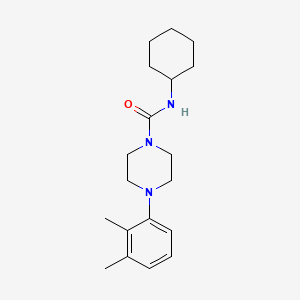
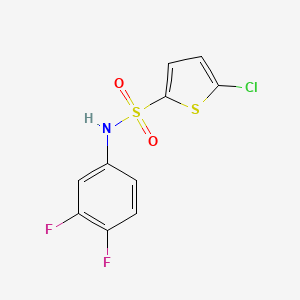
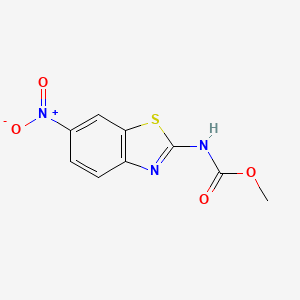
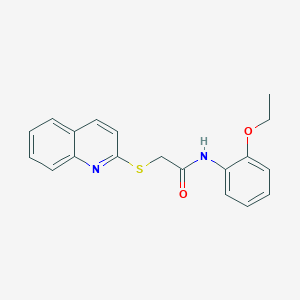
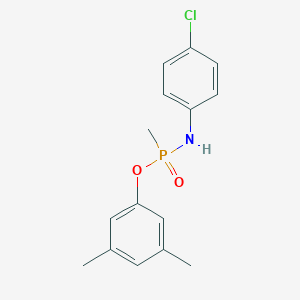
![6-(5-bromo-2-methoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5723472.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5723478.png)